Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride

Beschreibung

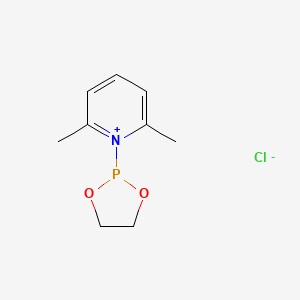

Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride is a chemical compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a pyridinium ring substituted with a 1,3,2-dioxaphospholan-2-yl group and two methyl groups at the 2 and 6 positions The chloride ion serves as the counterion to balance the charge of the pyridinium cation

Eigenschaften

CAS-Nummer |

190070-96-3 |

|---|---|

Molekularformel |

C9H13ClNO2P |

Molekulargewicht |

233.63 g/mol |

IUPAC-Name |

1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethylpyridin-1-ium;chloride |

InChI |

InChI=1S/C9H13NO2P.ClH/c1-8-4-3-5-9(2)10(8)13-11-6-7-12-13;/h3-5H,6-7H2,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

SYHJMNBIKQBNBP-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=[N+](C(=CC=C1)C)P2OCCO2.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(1,3,2-Dioxaphospholan-2-yl)-2,6-dimethylpyridiniumchlorid beinhaltet typischerweise die Reaktion von 2,6-Dimethylpyridin mit einem geeigneten phosphorhaltigen Reagenz. Eine übliche Methode ist die Reaktion von 2,6-Dimethylpyridin mit 1,3,2-Dioxaphospholan in Gegenwart eines Chlorierungsmittels wie Thionylchlorid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch im größeren Maßstab, umfassen. Der Prozess würde typischerweise auf Ausbeute und Reinheit optimiert werden, wobei Reaktionsparameter wie Temperatur, Druck und Reaktionszeit sorgfältig kontrolliert werden. Die Verwendung von kontinuierlichen Strömungsreaktoren und anderen fortschrittlichen Techniken kann zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(1,3,2-Dioxaphospholan-2-yl)-2,6-dimethylpyridiniumchlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von reduzierten Phosphorspezies führen.

Substitution: Der Pyridiniumring kann Substitutionsreaktionen eingehen, bei denen das Chloridion durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Nucleophile wie Halogenide, Cyanide oder Alkoxide können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Phosphinoxiden oder anderen oxidierten Phosphorspezies.

Reduktion: Bildung von Phosphinen oder anderen reduzierten Phosphorverbindungen.

Substitution: Bildung von substituierten Pyridiniumsalzen mit unterschiedlichen Anionen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(1,3,2-Dioxaphospholan-2-yl)-2,6-dimethylpyridiniumchlorid beinhaltet seine Interaktion mit molekularen Zielen wie Enzymen oder Rezeptoren. Die Verbindung kann als Ligand wirken und an spezifischen Stellen an Proteinen binden und deren Aktivität modulieren. Das Vorhandensein der Dioxaphospholan-Gruppe kann die Reaktivität und Bindungsaffinität der Verbindung beeinflussen, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The presence of the dioxaphospholan group can influence the compound’s reactivity and binding affinity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(1,3,2-Dioxaphosphinan-2-yl)-2,6-dimethylpyridiniumchlorid: Ähnliche Struktur, aber mit einem anderen phosphorhaltigen Ring.

1-(1,3,2-Dioxaphospholan-2-yl)-4-methylpyridiniumchlorid: Ähnliche Struktur, aber mit einer Methylgruppe an der Position 4 anstelle der Positionen 2 und 6.

Einzigartigkeit

1-(1,3,2-Dioxaphospholan-2-yl)-2,6-dimethylpyridiniumchlorid ist aufgrund der spezifischen Anordnung seiner Substituenten einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein der Dioxaphospholan-Gruppe und die spezifische Positionierung der Methylgruppen tragen zu seinen besonderen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen bei.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.